molecular formula C8H13N3O B568103 N-(5-Methylisoxazol-4-yl)butyrimidamide CAS No. 122686-21-9

N-(5-Methylisoxazol-4-yl)butyrimidamide

Cat. No.: B568103
CAS No.: 122686-21-9
M. Wt: 167.212
InChI Key: HCWZNIMHZJQLLA-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-4-yl)butyrimidamide is a heterocyclic compound featuring a 5-methylisoxazole core linked to a butyrimidamide group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their role in medicinal chemistry due to metabolic stability and bioactivity. The imidamide moiety (NH-C=N) contributes to its basicity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and pharmacokinetic properties.

Properties

CAS No.

122686-21-9

Molecular Formula

C8H13N3O

Molecular Weight

167.212

IUPAC Name

N/'-(5-methyl-1,2-oxazol-4-yl)butanimidamide

InChI

InChI=1S/C8H13N3O/c1-3-4-8(9)11-7-5-10-12-6(7)2/h5H,3-4H2,1-2H3,(H2,9,11)

InChI Key

HCWZNIMHZJQLLA-UHFFFAOYSA-N

SMILES

CCCC(=NC1=C(ON=C1)C)N

Synonyms

4-Isoxazolamine,5-methyl-N-(propylcarbonimidoyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Methylisoxazol-4-yl)butyrimidamide with related compounds, focusing on structural variations, physicochemical properties, and synthetic yields. Although direct data for the target compound are absent, trends from analogous systems (e.g., alkylamide derivatives in ) are extrapolated to illustrate key differences.

Structural and Functional Group Variations
  • Isoxazole vs. Sulfamoyl Phenyl Tetrahydrofuran (THF): The target compound’s 5-methylisoxazole ring differs from the sulfamoyl phenyl-THF moiety in compounds 5a–5d ().
  • Imidamide vs. Amide:
    The imidamide group in the target compound is more basic (pKa ~8–10) than the amide group (pKa ~-1 to 1) in 5a–5d, which may enhance solubility in acidic environments and influence binding to cationic targets .
Physicochemical Properties

Data from demonstrate how alkyl chain length affects properties in sulfonamide-THF derivatives (Table 1). Similar trends may apply to this compound analogs:

Table 1. Properties of Sulfonamide-THF Derivatives ()

Compound Alkyl Chain Length Melting Point (°C) Yield (%) [α]D (c = 0.1, MeOH)
5a C4 (butyramide) 180–182 51.0 +4.5°
5b C5 (pentanamide) 174–176 45.4 +5.7°
5c C6 (hexanamide) 142–143 48.3 +6.4°
5d C7 (heptanamide) 143–144 45.4 +4.7°

Key Observations:

  • Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c), likely due to reduced crystallinity.
  • Optical activity ([α]D) varies slightly with chain length, suggesting conformational flexibility.
  • Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation .

For this compound, a shorter alkyl chain (C4) might confer higher crystallinity compared to longer-chain analogs. However, the imidamide group’s polarity could counteract this trend.

Spectral and Analytical Data

NMR Shifts:
In 5a–5d (), the amide proton (δ ~10.2–10.3 ppm) and alkyl protons (δ ~0.86–0.91 ppm) show consistent shifts. For imidamide derivatives, the NH protons are expected to resonate at δ ~6–8 ppm due to reduced deshielding compared to amides.

Mass Spectrometry:
The target compound’s molecular ion [M+H]+ would differ from 5a–5d. For example, 5a (C14H19N2O5S) has m/z = 327.4, while this compound (C8H12N4O) would theoretically exhibit m/z ~196.2.

Research Findings and Implications

  • Bioactivity: Sulfonamide-THF derivatives (5a–5d) are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s imidamide group could enhance interactions with catalytic metal ions or acidic residues in biological targets.
  • Synthetic Efficiency: The moderate yields (~45–51%) in suggest room for optimization in similar systems. Microwave-assisted synthesis or alternative coupling reagents might improve efficiency for imidamide derivatives.

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